molecular formula C9H12O3 B13598460 3-(5-Methylfuran-2-yl)butanoic acid

3-(5-Methylfuran-2-yl)butanoic acid

Cat. No.: B13598460
M. Wt: 168.19 g/mol
InChI Key: DMMGHZBLNRLHRW-UHFFFAOYSA-N
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Description

3-(5-Methylfuran-2-yl)butanoic acid is an organic compound characterized by a furan ring substituted with a methyl group at the 5-position and a butanoic acid chain at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methylfuran-2-yl)butanoic acid typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl halides and a Lewis acid catalyst.

    Attachment of the Butanoic Acid Chain: This step can be achieved through a Grignard reaction, where a Grignard reagent reacts with a suitable ester or acid chloride to form the desired butanoic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methylfuran-2-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the furan ring to tetrahydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.

Major Products Formed

    Oxidation: Furanones and carboxylic acids.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Halogenated furans and nitrofurans.

Scientific Research Applications

3-(5-Methylfuran-2-yl)butanoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of metabolic pathways and enzyme interactions.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(5-Methylfuran-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The furan ring can participate in various biochemical reactions, including enzyme catalysis and receptor binding. The butanoic acid chain may also play a role in modulating the compound’s biological activity by influencing its solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    2-Furoic Acid: Another furan derivative with a carboxylic acid group, but with different substitution patterns.

    5-Methylfuran-2-carboxylic Acid: Similar structure but lacks the butanoic acid chain.

    Tetrahydrofuran-2-carboxylic Acid: A reduced form of furan with a carboxylic acid group.

Uniqueness

3-(5-Methylfuran-2-yl)butanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a furan ring with a butanoic acid chain makes it a versatile compound for various applications.

Properties

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

3-(5-methylfuran-2-yl)butanoic acid

InChI

InChI=1S/C9H12O3/c1-6(5-9(10)11)8-4-3-7(2)12-8/h3-4,6H,5H2,1-2H3,(H,10,11)

InChI Key

DMMGHZBLNRLHRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(C)CC(=O)O

Origin of Product

United States

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